BenchChemオンラインストアへようこそ!

1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry P2X3 Antagonist Scaffold Hopping

1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1707735-63-4, MW 298.27, C15H11FN4O2) is a non-fused, bi-heterocyclic building block that connects a 4-fluorophenyl-2-methylpyrimidine to a 1H-pyrazole-3-carboxylic acid via a C-N bond. This compound is structurally distinct from the more common pyrazolo[1,5-a]pyrimidine fused systems and falls within the Markush structure of patented P2X3 and P2X2/3 purinergic receptor antagonists , defining its primary research application context.

Molecular Formula C15H11FN4O2
Molecular Weight 298.27 g/mol
Cat. No. B15055314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
Molecular FormulaC15H11FN4O2
Molecular Weight298.27 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2C=CC(=N2)C(=O)O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H11FN4O2/c1-9-17-13(10-2-4-11(16)5-3-10)8-14(18-9)20-7-6-12(19-20)15(21)22/h2-8H,1H3,(H,21,22)
InChIKeyITDCCKPJCHORMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid: A Patent-Scoped P2X3 Scaffold


1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1707735-63-4, MW 298.27, C15H11FN4O2) is a non-fused, bi-heterocyclic building block that connects a 4-fluorophenyl-2-methylpyrimidine to a 1H-pyrazole-3-carboxylic acid via a C-N bond . This compound is structurally distinct from the more common pyrazolo[1,5-a]pyrimidine fused systems and falls within the Markush structure of patented P2X3 and P2X2/3 purinergic receptor antagonists [1], defining its primary research application context.

Why Generic Pyrimidine-Pyrazole Substitutions Cannot Replicate This Compound's Defined Niche


This compound's scientific and procurement value cannot be duplicated by generic pyrazole or pyrimidine building blocks. Its specific, non-fused bi-aryl architecture—featuring a 4-fluorophenyl substituent on the pyrimidine and a carboxylic acid handle on the pyrazole—is explicitly covered under the claims of patent US11591315, which is assigned to Merck Sharp & Dohme and pertains to the treatment of P2X purinergic receptor-mediated diseases [1]. Simple pyrazole-3-carboxylic acid (CAS 1621-91-6) or 4-(4-fluorophenyl)-2-methylpyrimidine (CAS 85979-51-7) lack this specific connectivity and therefore fall outside the defined intellectual property space, making them inappropriate surrogates for research targeting the P2X3/P2X2/3 antagonist pharmacophore outlined in the patent [2]. The following evidence dimensions quantify this differentiation.

Quantitative Evidence Guide for 1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid Procurement


Scaffold Differentiation: Non-Fused Bi-Heterocyclic System vs. Fused Pyrazolopyrimidines

The target compound features a non-fused, bi-aryl topology connecting a pyrimidine to a pyrazole via a C-N bond. This is a fundamental structural difference from the canonical pyrazolo[1,5-a]pyrimidine scaffold, where the two rings are fused. This impacts the dihedral angle and conformational flexibility, which are critical parameters for target binding. The target compound has more rotational freedom, potentially enabling it to access binding pockets inaccessible to flatter, fused analogs .

Medicinal Chemistry P2X3 Antagonist Scaffold Hopping

Intellectual Property Positioning: Inclusion in Merck P2X3/P2X2/3 Antagonist Patent

The compound's core structure is encompassed by Formula I in US Patent 11,591,315, assigned to Merck Sharp & Dohme LLC, which specifically claims substituted pyrazole-pyrimidine compounds for treating P2X purinergic receptor-mediated diseases [1]. This patent protection provides a clear commercial and research rationale for its use, distinguishing it from unpatented, generic heterocycles like 4-hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 2090114-31-9), which lack this specific therapeutic targeting .

Intellectual Property P2X3 Antagonist Patent Landscape

Functional Handle for Diversification: Carboxylic Acid vs. Aminopyrimidine Analogs

The presence of a carboxylic acid group on the pyrazole ring provides a straightforward handle for amide coupling and esterification, enabling the rapid synthesis of diverse compound libraries. This is a key differentiator from close analogs like 6-(4-fluorophenyl)-2-methylpyrimidin-4-amine (CAS not identified), which possess an amino handle requiring different, often less versatile, derivatization chemistries . This positions the target compound as a superior intermediate for lead optimization campaigns exploring the P2X3 pharmacophore.

Synthetic Chemistry Amide Coupling Library Synthesis

Commercial Availability and Quality: ISO-Certified High Purity from MolCore Is a Verified Differentiator

The compound is available from MolCore (Product No. MC644899) with a certified purity of NLT 98% and is covered by the supplier's ISO certification system, ensuring batch-to-batch consistency for global pharmaceutical research . This contrasts with the variable purity and quality control often associated with non-specialist chemical suppliers for this class of advanced heterocyclic intermediates.

Quality Control Procurement ISO Certification

Best-Fit Application Scenarios for 1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid


P2X3/P2X2/3 Antagonist Lead Optimization

This is the primary intended application scenario, directly linked to the compound's presence in US Patent 11,591,315. Research teams developing non-opioid therapies for chronic cough, neuropathic pain, or overactive bladder can use this specific building block to explore structure-activity relationships (SAR) around the pyrimidine core, as claimed by Merck Sharp & Dohme. Its carboxylic acid handle is ideal for synthesizing amide libraries to probe the P2X3 antagonist pharmacophore [1].

Scaffold-Hopping in Kinase Inhibitor Discovery

For medicinal chemistry groups seeking to design novel kinase inhibitors via a scaffold-hopping approach, this non-fused pyrimidine-pyrazole system serves as a direct, patentable alternative to the ubiquitous pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine fused cores. Its distinct conformational profile and substitution pattern allow for exploration of unique chemical space, as evidenced by the divergent biological activities of structurally related pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid leukemia (CML) models [2].

Synthesis of Targeted Chemical Libraries for Biological Screening

Given the high, ISO-certified purity (NLT 98%) offered by MolCore, this compound is an ideal core scaffold for parallel synthesis of diverse, high-quality screening libraries. Its dual heterocyclic nature and carboxylic acid handle allow for systematic exploration of two distinct vectors, making it a valuable asset for hit identification and subsequent hit-to-lead campaigns in academic and industrial screening centers .

Quote Request

Request a Quote for 1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.